N-[1-(5,6-dimethylpyrimidin-4-yl)piperidin-4-yl]-N-methylacetamide

Medicinal Chemistry Scaffold Differentiation Kinase Inhibitor Design

Researchers requiring novel fragment libraries face a scarcity of chemically pristine scaffolds with defined hinge-binding motifs. This 5,6-dimethylpyrimidine-substituted piperidinoacetamide (MW 262.35, XLogP3 1.5, TPSA 49.3 Ų) meets the Rule of Three for fragment-based screening and carries zero prior biological annotation, making it a high-value entry for phenotypic screening and CETSA/DARTS target identification without literature bias. - Confirmed stock screening compound from multiple major HTS suppliers. - Rigid C-N-linked core with only two rotatable bonds minimizes entropic binding penalties. - Eliminates the metabolic O-dealkylation soft spot present in oxy-linked analogs.

Molecular Formula C14H22N4O
Molecular Weight 262.35 g/mol
CAS No. 2549039-16-7
Cat. No. B6484016
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[1-(5,6-dimethylpyrimidin-4-yl)piperidin-4-yl]-N-methylacetamide
CAS2549039-16-7
Molecular FormulaC14H22N4O
Molecular Weight262.35 g/mol
Structural Identifiers
SMILESCC1=C(N=CN=C1N2CCC(CC2)N(C)C(=O)C)C
InChIInChI=1S/C14H22N4O/c1-10-11(2)15-9-16-14(10)18-7-5-13(6-8-18)17(4)12(3)19/h9,13H,5-8H2,1-4H3
InChIKeyVPBXXPVSDZSPMO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5,6-Dimethylpyrimidinyl Piperidinoacetamide (CAS 2549039-16-7): Physicochemical & Classification Profile


N-[1-(5,6-dimethylpyrimidin-4-yl)piperidin-4-yl]-N-methylacetamide (CAS 2549039-16-7) is a fully synthetic small-molecule screening compound belonging to the substituted piperidinoacetamide class, characterized by a 5,6-dimethylpyrimidine ring linked at the 4-position to a piperidine scaffold that is further N-functionalized with a methylacetamide group [1]. The compound is catalogued as a stock screening compound by Life Chemicals (Product Code F6788-8395) and ChemBridge Corporation, with a molecular formula of C14H22N4O, molecular weight of 262.35 g/mol, and no stereocenters, positioning it as a fragment-to-lead-like entity for high-throughput screening (HTS) campaigns [2]. Its computed XLogP3 of 1.5 and topological polar surface area of 49.3 Ų suggest moderate lipophilicity and acceptable permeability for cell-based assays [1].

HTS Library Entry Stock screening compound supplied by Life Chemicals / ChemBridge for high-throughput screening campaigns.
Fragment-like Profile Molecular weight below 300 Da with zero hydrogen-bond donors supports ligand efficiency and cell permeability.
Kinase-Targeted Scaffold 5,6-Dimethylpyrimidine hinge-binding motif may engage kinase ATP pockets; uncharacterized entity for profiling.

Non-Interchangeability with In-Class Analogs


Within the substituted piperidinoacetamide class, seemingly minor structural variations produce profound differences in biological target engagement, selectivity, and physicochemical properties, rendering generic substitution scientifically invalid for procurement. The 5,6-dimethylpyrimidine substitution pattern in this compound is topologically distinct from the more common 4,6-dimethylpyrimidine or 2,6-dimethylpyrimidine regioisomers found in close analogs such as SUN13837 . This positional difference alters the hydrogen-bond acceptor geometry at the pyrimidine ring and modifies the spatial orientation of the N-methylacetamide side chain, parameters that are critical for molecular recognition in kinase ATP-binding pockets and other ligand-binding domains. Furthermore, the direct C–N linkage between the pyrimidine 4-position and the piperidine ring in CAS 2549039-16-7 distinguishes it from analogs bearing an oxy-linker or methylene bridge, which introduce additional rotational degrees of freedom and shift the electrostatic surface . The quantitative evidence in Section 3 demonstrates that even structurally similar compounds within this scaffold family exhibit divergent target inhibition profiles, reinforcing that procurement based solely on chemical class, rather than specific molecular identity, is not a scientifically defensible approach.

Regioisomeric Mismatch
5,6-Dimethylpyrimidine vs. 4,6-dimethyl regioisomers alters hydrogen-bond acceptor geometry, potentially shifting target recognition.
Linker Chemistry Differences
Direct C–N pyrimidine-piperidine linkage vs. oxy-linker analogs changes conformational freedom and metabolic stability profile.
Scaffold-Class Sensitivity
Minor structural variations within substituted piperidinoacetamides can shift kinase inhibition spectrum; not interchangeable without data.

Differentiation Evidence vs. Closest Analogs


Regioisomeric Effects: 5,6- vs. 4,6-Dimethylpyrimidine

CAS 2549039-16-7 features a 5,6-dimethyl substitution pattern on the pyrimidine ring, whereas the closest literature-characterized analog SUN13837 (CAS 1080650-67-4) employs a 4,6-dimethylpyrimidine with an amino group at the 5-position and an oxy-linker to the piperidine . This regioisomeric difference results in a fundamentally distinct hydrogen-bond donor/acceptor map: the 5,6-dimethyl pattern presents two adjacent methyl groups creating a steric shield on one face of the pyrimidine, while the 4,6-dimethyl variant exposes both meta-positions for potential interactions. The topological polar surface area (TPSA) of CAS 2549039-16-7 is 49.3 Ų [1], compared to SUN13837 which, with its additional amino group and oxy-linker, exhibits a higher TPSA and three hydrogen-bond donors versus zero for the target compound . This differential translates to distinct permeability and efflux susceptibility profiles.

Regioisomer
Class-level inference
HBD 0 vs. 1+; TPSA ~49 vs. >59 Ų; Δ rotatable bonds ≥ 3
Supports distinct permeability and efflux susceptibility profile
Computed properties; no direct head-to-head assay
Medicinal Chemistry Scaffold Differentiation Kinase Inhibitor Design

Fragment-Friendly Molecular Weight & Permeability

CAS 2549039-16-7 has a molecular weight of 262.35 g/mol [1], placing it firmly within the fragment-like chemical space (MW < 300 Da) and below the mean molecular weight of typical HTS screening collections. In contrast, close structural analogs such as SUN13837 (MW 383.49 g/mol) and 2-[1-(5,6-dimethylpyrimidin-4-yl)piperidin-4-yl]-N-(oxan-4-yl)acetamide (CAS 2877702-47-9, estimated MW > 300) [2] exceed the fragment threshold and occupy lead-like space. The lower molecular weight of CAS 2549039-16-7 correlates with fewer heavy atoms (19 vs. 27 for SUN13837), which is advantageous for ligand efficiency metrics and reduces the synthetic complexity for follow-up medicinal chemistry optimization.

Fragment MW
Cross-study comparable
262.35 vs. 383.49 g/mol (Δ −121 Da); 19 vs. 27 heavy atoms
Fragment-like MW supports ligand efficiency and synthetic tractability
Vendor catalogue data; no biological readout
Fragment-Based Drug Discovery HTS Library Selection Physicochemical Profiling

C–N vs. Oxy-Linker: Conformational & Metabolic Stability

CAS 2549039-16-7 employs a direct C–N bond between the pyrimidine 4-position and the piperidine nitrogen, resulting in a rotatable bond count of only 2 [1]. Closest analogs SUN13837 and N-(2-(4-((2,6-dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)-2-oxoethyl)acetamide utilize an oxy-linker (C–O–C) between the pyrimidine and piperidine, introducing an additional rotatable bond and a potential site for oxidative O-dealkylation by cytochrome P450 enzymes . The direct C–N linkage confers greater conformational rigidity and eliminates the metabolically labile ether functionality, a structural feature that would be expected to translate to improved metabolic stability in hepatic microsome assays when compared to oxy-linked analogs.

C–N Linker
Class-level inference
Rotatable bonds 2 vs. ≥3; ether oxygen eliminated
May support greater metabolic stability by avoiding O-dealkylation soft spot
Structural rationale; no microsomal stability data
Scaffold Design Metabolic Stability Conformational Analysis

Inferred PI3Kδ Inhibition from Scaffold Class

While direct quantitative binding or inhibition data for CAS 2549039-16-7 itself is absent from public repositories, structurally related N-methyl-N-(piperidin-4-yl)acetamide derivatives bearing heteroaryl substituents on the piperidine nitrogen have demonstrated sub-micromolar inhibition of PI3Kδ in both biochemical and cellular assays [1]. Specifically, the piperidinoacetamide scaffold is represented in BindingDB and ChEMBL with PI3Kδ IC50 values in the nanomolar range (e.g., BDBM50394897 displays IC50 of 374 nM for PI3Kδ-mediated AKT phosphorylation in Ri-1 cells) [1]. Given that CAS 2549039-16-7 shares the core N-(piperidin-4-yl)-N-methylacetamide pharmacophore with these active chemotypes, the compound is positioned as a viable, uncharacterized member of a scaffold class with demonstrated kinase inhibitory potential, warranting procurement for targeted kinase panel screening.

PI3Kδ Class
Class-level inference
Class benchmark IC50 374 nM (PI3Kδ/AKT, Ri-1 cells)
Supports inclusion in PI3K/AKT pathway screening panels
Compound itself untested; class-level data only
PI3Kdelta Inhibition Kinase Profiling Immuno-Oncology

Absence of Public Biological Profiling Data

A systematic search of PubMed, PubChem BioAssay, BindingDB, ChEMBL, and Google Patents did not return any primary research article, patent claim, or curated bioassay result in which CAS 2549039-16-7 was experimentally tested for biological activity [1][2]. The compound appears exclusively in chemical vendor catalogues (Life Chemicals, ChemBridge) as a screening collection item without associated screening data [3]. This evidence gap means that all differentiation claims above are necessarily limited to computed physicochemical properties, structural comparisons, and class-level inferences, rather than direct head-to-head biological comparisons. Procurement decisions must account for this inherent uncertainty: the compound is an uncharacterized screening entity whose biological profile remains unknown until experimentally determined by the end user.

Data Gap
Data to verify
Zero publications; zero bioassay records; vendor screening catalogue only
Requires de novo biological profiling; no existing activity data
Procurement for uncharacterized screening entity; budget for full characterization
Data Gap Analysis Procurement Risk Assessment Screening Compound Selection

Recommended Application Scenarios


Fragment-Based Screening & Hit Discovery

With a molecular weight of 262.35 g/mol and only 19 heavy atoms [1], CAS 2549039-16-7 falls within the Rule of Three (MW ≤ 300, HBD ≤ 3, HBA ≤ 3, ClogP ≤ 3) criteria for fragment-based drug discovery. The compound's zero hydrogen-bond donors and moderate XLogP3 of 1.5 predict favorable passive permeability, making it suitable for high-concentration fragment screening (typically 0.5–2 mM) by NMR, SPR, or thermal shift assays. Its TPSA of 49.3 Ų resides below the 60 Ų threshold commonly used to filter for CNS-accessible fragments, expanding its utility to neuroscience target screening [1]. The direct C–N pyrimidine-piperidine linkage provides a rigid core with only two rotatable bonds, minimizing entropic penalties upon target binding and maximizing the fragment's potential for efficient hit-to-lead optimization.

Kinase Selectivity Profiling: PI3K/AKT Pathway

The 5,6-dimethylpyrimidine head group of CAS 2549039-16-7 is a recognized hinge-binding motif in kinase inhibitor design, and structurally related piperidinoacetamides have demonstrated PI3Kδ inhibitory activity at sub-micromolar concentrations (class benchmark IC50 = 374 nM in cellular AKT phosphorylation assay) [2]. The compound is recommended for inclusion in broad kinase selectivity panels (e.g., Eurofins KinaseProfiler or DiscoverX KINOMEscan) to establish its target engagement fingerprint, with particular emphasis on lipid kinases (PI3K family) and type III receptor tyrosine kinases. Its distinct 5,6-dimethyl substitution pattern may confer differential selectivity relative to the more commonly explored 4,6-dimethylpyrimidine kinase inhibitors, making it a valuable chemotype for selectivity profiling.

Metabolic Stability Benchmarking: C–N Linkage

The direct C–N bond between the pyrimidine and piperidine rings in CAS 2549039-16-7 eliminates the ether oxygen present in oxy-linked analogs like SUN13837 , removing a well-characterized metabolic soft spot for cytochrome P450-mediated O-dealkylation. This compound can serve as a benchmark scaffold in comparative microsomal stability studies (human/rat/mouse liver microsomes, NADPH-fortified) where it is incubated in parallel with oxy-linked comparators to empirically quantify the metabolic stability advantage conferred by the C–N linkage. Procurement of CAS 2549039-16-7 alongside an oxy-linked analog enables a controlled structure-metabolism relationship study that can inform scaffold selection decisions in lead optimization programs targeting metabolic stability improvements.

De Novo Target Identification & Biological Profiling

As confirmed in the Evidence Gap Advisory (Section 3, Evidence Item 5), CAS 2549039-16-7 carries no publicly available biological annotation [3]. This absence of prior characterization positions the compound as a chemically pristine entry for phenotypic screening campaigns and chemoproteomic target deconvolution studies. Its procurement is recommended for research groups employing cellular thermal shift assays (CETSA), drug affinity responsive target stability (DARTS), or photoaffinity labeling approaches, where an unannotated small molecule can serve as a probe for novel target discovery without the confounding influence of pre-existing literature bias. The compound's physicochemical profile (MW 262.35, XLogP3 1.5, TPSA 49.3 Ų) [3] is compatible with intracellular target engagement at the concentrations typically employed in these methodologies (1–50 µM).

Application
Selection Property
Validation Focus
Fragment-based screening
Low MW, zero HBD, rigid C–N core
Permeability and target engagement assays (NMR, SPR, thermal shift)
PI3K/AKT kinase panel
5,6-Dimethylpyrimidine hinge-binding motif
Isoform selectivity profiling and target engagement fingerprint
Metabolic stability benchmarking
Direct C–N linkage without ether oxygen
Comparative microsomal stability studies; O-dealkylation soft-spot analysis
De novo target identification
Unannotated chemical probe (no published activity)
Chemoproteomic target deconvolution (CETSA, DARTS, photoaffinity labeling)
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